Aspirin CD3
Overview
Description
Synthesis Analysis
The synthesis of Aspirin has evolved to become a fundamental experiment in organic chemistry labs. Traditional methods involve the reaction of salicylic acid with acetic anhydride, catalyzed by an acid such as sulfuric acid or phosphoric acid. Recent studies have explored alternative synthesis methods, including microwave-assisted synthesis and ultrasonic oscillation, aiming to improve yield and reduce reaction time (Wu Wen-tin, 2013); (Kong Xiang-ping, 2009).
Molecular Structure Analysis
The molecular structure of Aspirin reveals its functionality and reactivity. The acetyl group attached to the salicylic acid molecule is crucial for its acetylation activity. Intramolecular interactions, such as the n→π* interaction between the ester and the carboxyl groups, significantly influence its molecular geometry and physicochemical properties (Choudhary, Kamer, & Raines, 2011).
Chemical Reactions and Properties
Aspirin undergoes various chemical reactions, chiefly its ability to acetylate serine residues in proteins, a mechanism central to its pharmacological action. This acetylation process is significant in inhibiting the synthesis of prostaglandins and thromboxanes, contributing to its anti-inflammatory and anticoagulant effects (Roth, Machuga, & Ozols, 1983).
Physical Properties Analysis
Aspirin's physical properties, including its melting point, solubility, and crystalline form, have been extensively studied. The drug exhibits polymorphism, which can affect its bioavailability and stability. The crystal structure of Aspirin, determined through X-ray diffraction, shows that it predominantly exists in form I, with other forms being less stable and less common (Kim, Machida, Taga, & Osaki, 1985).
Chemical Properties Analysis
The reactivity of Aspirin is characterized by its acidic and ester functional groups. It can undergo hydrolysis to revert to salicylic acid and acetic acid under certain conditions. Additionally, Aspirin's ability to donate an acetyl group in biochemical reactions is a defining feature of its chemical behavior and therapeutic action (Vane, Flower, & Botting, 1990).
Scientific Research Applications
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Cardiovascular Disease Prevention
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Cancer Prevention
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Diabetes Management
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Obstetrics
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Antiviral Effects
- Application: Recent research has shown interest in the antiviral effects of Aspirin, including for the prevention and treatment of influenza symptoms and potentially severe acute respiratory syndrome coronavirus type 2 (SARS-CoV-2) infections .
- Results: The effectiveness of Aspirin in these antiviral applications is still under investigation .
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Pain Relief
As always, the use of Aspirin should be under the guidance of a healthcare professional due to potential side effects and interactions with other medications . If you have more specific questions or if there’s another compound you’re interested in, feel free to ask!
Safety And Hazards
properties
IUPAC Name |
2-(2,2,2-trideuterioacetyl)oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNRYMUTXBXSQ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aspirin CD3 | |
CAS RN |
921943-73-9 | |
Record name | Aspirin CD3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921943739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 921943-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ASPIRIN CD3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F6Y89636M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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